2-Bromo-n-(4-bromobenzyl)acetamide

Descripción

BenchChem offers high-quality 2-Bromo-n-(4-bromobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-n-(4-bromobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

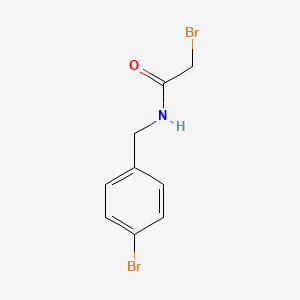

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-[(4-bromophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQHQAIQNUYJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268712 | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-31-5 | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Isotopic Analysis of 2-Bromo-N-(4-bromobenzyl)acetamide

Executive Summary

2-Bromo-N-(4-bromobenzyl)acetamide is a bifunctional electrophilic scaffold frequently employed in fragment-based drug discovery (FBDD) and the synthesis of proteolysis targeting chimeras (PROTACs). Its structure comprises a 4-bromobenzyl amine core acylated by a bromoacetyl moiety.

This guide provides a rigorous analysis of its physicochemical properties, focusing on the isotopic signature required for mass spectrometry validation and the structural connectivity confirmed via NMR spectroscopy.

Molecular Formula & Weight Analysis[1][2][3]

Elemental Composition

The molecular formula C

| Element | Symbol | Count | Standard Atomic Weight (Da) | Total Mass Contribution (Da) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 306.985 g/mol |

Isotopic Distribution (Mass Spectrometry)

For researchers using LC-MS, the standard molecular weight (307.0 g/mol ) is insufficient for identification due to the unique isotopic abundance of Bromine. Bromine exists as two stable isotopes,

Because the molecule contains two bromine atoms, the molecular ion ([M+H]

-

Peak 1 (

Br + -

Peak 2 (

Br + -

Peak 3 (

Br +

Theoretical m/z Values (Protonated [M+H]

)

-

m/z ~306: (

Br -

m/z ~308: (

Br + -

m/z ~310: (

Br

Critical QC Check: If your Mass Spectrum does not show this 1:2:1 pattern separated by 2 mass units, the product is likely mono-brominated (1:1 doublet) or debrominated.

Caption: Statistical probability of bromine isotope incorporation resulting in the characteristic 1:2:1 mass spectral triplet.

Synthesis & Experimental Protocol

Caution: This compound is a potent alkylating agent (electrophile). All operations must be performed in a fume hood.

Reaction Logic

The synthesis utilizes a Schotten-Baumann type acylation or anhydrous amide coupling. The nucleophilic amine of 4-bromobenzylamine attacks the electrophilic carbonyl of bromoacetyl bromide.

Reagents:

-

Substrate: 4-Bromobenzylamine (CAS: 3959-07-7)

-

Reagent: Bromoacetyl bromide (CAS: 598-21-0)

-

Base: Triethylamine (Et

N) or DIPEA (to scavenge HBr) -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

-

Preparation: Dissolve 4-bromobenzylamine (1.0 eq) and Et

N (1.2 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere. -

Cooling: Cool the reaction mixture to 0°C using an ice bath to prevent over-alkylation or polymerization.

-

Addition: Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes. Note: The reaction is highly exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting amine (polar, baseline) should disappear; the product (less polar) will appear at R

~0.4–0.5. -

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

, then Brine. Dry over MgSO -

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.

Caption: Mechanism of nucleophilic acyl substitution to generate the target alpha-bromoacetamide.

Structural Validation (NMR)[6]

To confirm the structure,

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide NH | 8.5 – 8.8 ppm | Broad Triplet | 1H | Deshielded by carbonyl; splits due to adjacent CH |

| Aromatic (Ar-H) | 7.4 – 7.6 ppm | Multiplet (AA'BB') | 4H | Characteristic para-substitution pattern (roofing effect). |

| Benzyl CH | 4.2 – 4.4 ppm | Doublet | 2H | Couples to NH (J ~6 Hz). Becomes a singlet if D |

| 3.8 – 4.0 ppm | Singlet | 2H | Isolated methylene between Carbonyl and Bromine. |

Self-Validating Check:

The integration ratio between the Benzyl CH

References

-

PubChem. (n.d.). Compound Summary: N-(4-Bromobenzyl)acetamide.[3][4] National Library of Medicine. Retrieved from [Link](Note: This is the base scaffold reference; specific alpha-bromo derivatives are synthesized per Protocol 3.2).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Organic Syntheses. (1950). N-Bromoacetamide.[3][4][5][6] Org. Synth. 1950, 30, 15. Retrieved from [Link](Methodological basis for bromoacetamide handling).

Sources

- 1. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]

- 4. 90561-76-5|N-(4-Bromobenzyl)acetamide|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocycles from 2-Bromo-N-(4-bromobenzyl)acetamide

Introduction: A Versatile Scaffold for Heterocyclic Chemistry in Drug Discovery

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules incorporating these cyclic structures. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional orientations, enabling precise interactions with biological targets. The starting material, 2-Bromo-N-(4-bromobenzyl)acetamide, is a particularly attractive building block for the synthesis of a diverse range of N-heterocycles. Its structure contains two key reactive sites: an electrophilic α-bromoacetyl group and a benzylic bromide, which, following intramolecular cyclization, can be further functionalized. This dual reactivity, coupled with the potential for various cyclization strategies, makes it a valuable precursor for generating libraries of novel heterocyclic compounds for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various heterocycles from 2-Bromo-N-(4-bromobenzyl)acetamide. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the experimental choices and providing self-validating protocols for reproducible results.

PART 1: Synthesis of Lactams via Intramolecular N-Alkylation

The most direct application of 2-Bromo-N-(4-bromobenzyl)acetamide in heterocyclic synthesis is its intramolecular cyclization to form lactams, which are cyclic amides.[1] The size of the resulting lactam ring is dependent on the reaction conditions and the nature of any additional tethering groups. Here, we focus on the formation of a five-membered γ-lactam, a common motif in many biologically active compounds.[2]

Mechanistic Insight: Base-Mediated Intramolecular Nucleophilic Substitution

The formation of the γ-lactam, 1-(4-bromobenzyl)pyrrolidin-2-one, proceeds via an intramolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of the amide nitrogen by a suitable base, rendering it nucleophilic. This newly formed anion then attacks the electrophilic carbon of the α-bromoacetyl group, displacing the bromide ion and forming the five-membered ring.

Sources

Application Note: Solvent Engineering for 2-Bromo-N-(4-bromobenzyl)acetamide

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 2-Bromo-N-(4-bromobenzyl)acetamide (CAS: 2945-03-1). This molecule acts as a dual-electrophile , containing a highly reactive

The core challenge in utilizing this building block is managing chemoselectivity and solubility . The

Physicochemical Profile & Solvent Compatibility[1][2]

The acetamide backbone confers polarity, making this compound poorly soluble in non-polar hydrocarbons (Hexanes, Heptane) but highly soluble in polar aprotic solvents.

Table 1: Solubility and Reactivity Profile

| Solvent Class | Examples | Solubility | Reactivity Risk | Recommended Application |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Low (Stable) | General |

| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Good | Low | Finkelstein reactions; Amine alkylation (easy workup). |

| Polar Protic | Ethanol, Methanol | Moderate (High at reflux) | Medium (Solvolysis risk) | Hantzsch Thiazole Synthesis (Product precipitates). |

| Chlorinated | DCM, Chloroform | Good | Low | Friedel-Crafts; Extraction/Workup. |

| Ethers | THF, 1,4-Dioxane | Moderate | Low | Suzuki-Miyaura Cross-Coupling. |

| Non-Polar | Hexanes, Toluene | Poor | None | Anti-solvent for precipitation/crystallization. |

Critical Insight: Avoid using Pyridine or primary amine solvents as the reaction medium. The

-bromo group will rapidly quaternize with pyridine to form water-soluble pyridinium salts, destroying the starting material.

Reaction Workflow A: Nucleophilic Substitution ( )

Target:

Mechanism & Solvent Selection

The

-

For Heterocycle Synthesis (Hantzsch): Ethanol (EtOH) is the gold standard. While the starting material is moderately soluble, the resulting hydrobromide salt of the thiazole product is often insoluble in cold ethanol. This allows for "filtration-pure" isolation.

-

For Amine Alkylation: Acetonitrile (MeCN) is preferred over DMF. MeCN allows for lower temperature reflux preventing thermal degradation, and is easily removed to avoid water-wash workups required by DMF.

Protocol 1: Hantzsch Thiazole Synthesis (Green Method)

This protocol converts the

Reagents:

-

2-Bromo-N-(4-bromobenzyl)acetamide (1.0 equiv)[1]

-

Thiourea or substituted Thioamide (1.1 equiv)

-

Solvent: Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step:

-

Dissolution: Charge the reaction vessel with the acetamide substrate and Ethanol. Stir at room temperature (RT). The solid may not fully dissolve initially.

-

Addition: Add the thiourea component in one portion.

-

Reflux: Heat the mixture to reflux (

). Within 15–30 minutes, the suspension will clear (dissolution) and then likely turn cloudy again as the product precipitates. -

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a baseline spot (salt form) or lower -

Isolation: Cool to

. Filter the precipitate.[2] -

Wash: Wash the filter cake with cold Ethanol (

) to remove unreacted thiourea. -

Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 9 with saturated

. Extract with EtOAc.

Reaction Workflow B: Suzuki-Miyaura Cross-Coupling

Target: Aryl Bromide (Para-position)

Challenge: Chemoselectivity. Pd(0) can undergo oxidative addition into both the Aryl-Br (

Strategic Recommendation

Perform the

Protocol 2: Chemoselective Suzuki Coupling

Solvent System: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1).

Why? Biphasic systems with weak bases (

Reagents:

-

Substrate (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Selected for high steric bulk to favor aryl insertion. -

Base:

(2.0 equiv)

Step-by-Step:

-

Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling.[3]

-

Assembly: Add substrate, boronic acid, and base.[4] Add catalyst last.

-

Temperature Control: Heat to

.-

Warning: Do NOT reflux at

if the

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Visualized Decision Framework

The following diagram illustrates the logical flow for solvent and reagent selection based on the desired structural modification.

Figure 1: Strategic decision tree for solvent and pathway selection. Pathway A is recommended as the primary step to stabilize the reactive alpha-position.

References

-

General Reactivity of

-Haloacetamides: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context: Hantzsch Thiazole Synthesis mechanisms). -

Solvent Effects in Nucleophilic Substitution: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Context: Dipolar aprotic vs. protic solvent effects on reaction rates).

-

Suzuki Coupling Chemoselectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context: Reactivity order of halides: I > Br > Cl).

-

Hantzsch Synthesis Protocols: Potts, K. T. (1977). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Context: Use of Ethanol for precipitation of thiazole hydrobromides).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(4-bromobenzyl)acetamide

Executive Summary

2-Bromo-N-(4-bromobenzyl)acetamide serves as a critical intermediate in the synthesis of peptidomimetics and nitrogen-containing heterocycles. In drug development, its specific mass spectral signature—characterized by a distinct dibromo isotopic pattern—acts as a high-fidelity diagnostic tag for impurity profiling and metabolic tracking.

This guide compares the fragmentation dynamics of the target compound against its non-halogenated and mono-halogenated analogs. The data demonstrates that the 1:2:1 isotopic triplet of the parent ion, combined with the specific bromotropylium fragment, provides superior specificity compared to standard N-benzylacetamide derivatives.

Structural & Isotopic Profile

The defining "performance" feature of this molecule in mass spectrometry is not its ionization efficiency, but its isotopic fidelity . Unlike standard organic molecules which show a dominant M+ peak, this compound carries two bromine atoms, creating a predictable triplet pattern that serves as an internal validation standard during analysis.

Compound Specifications

-

Formula:

-

Monoisotopic Mass (

): 304.90 Da -

Molecular Weight (Average): 306.96 Da

-

Isotopic Pattern: 1:2:1 (approximate) for M, M+2, M+4.

The Dibromo Signature (Performance Metric)

The presence of two bromine atoms creates a unique spectral fingerprint. While a single bromine yields a 1:1 doublet (

-

m/z 305 (

): Relative Intensity ~51% -

m/z 307 (

): Relative Intensity ~100% (Base Peak of the cluster) -

m/z 309 (

): Relative Intensity ~49%

Diagnostic Utility: This pattern allows researchers to instantly distinguish this compound from mono-brominated impurities (e.g., N-(4-bromobenzyl)acetamide) or non-halogenated side products in complex reaction mixtures.

Fragmentation Pathways & Mechanism[1][2][3][4][5]

The fragmentation of 2-Bromo-N-(4-bromobenzyl)acetamide is driven by the stability of the benzylic cation and the lability of the carbon-halogen bond. The two primary pathways observed in ESI and EI modes are Benzylic Cleavage and Amide Bond Scission .

Pathway A: Formation of the Bromotropylium Ion (Dominant)

The most abundant fragment arises from the cleavage of the N-C(benzyl) bond. The charge is retained on the benzyl group due to resonance stabilization, which typically rearranges to the highly stable bromotropylium ion .

-

Mechanism: Heterolytic cleavage of the

bond. -

Fragment:

-

m/z signature: Doublet at 169 / 171 (1:1 ratio).

-

Significance: This ion confirms the integrity of the 4-bromobenzyl moiety.

Pathway B: Acylium Ion Formation

Cleavage on the carbonyl side of the amide nitrogen generates the bromoacetyl cation.

-

Mechanism: Alpha-cleavage relative to the carbonyl.[1][2][3]

-

Fragment:

-

m/z signature: Doublet at 121 / 123 (1:1 ratio).

-

Significance: Confirms the presence of the alpha-bromoacetyl group.

Pathway C: HBr Loss (ESI Specific)

In Electrospray Ionization (ESI), the protonated molecule

-

Transition:

-

Result: A mono-brominated cation, likely cyclized to a lactam or oxazoline derivative.

Comparative Performance Analysis

The following table compares the diagnostic fragments of the target compound against its common analogs. This comparison highlights why the target molecule's spectra are more complex but offer higher specificity.

| Feature | Target: Dibromo Analog | Alternative 1: Monobromo | Alternative 2: Non-Halogenated |

| Compound | 2-Bromo-N-(4-bromobenzyl)acetamide | N-(4-bromobenzyl)acetamide | N-benzylacetamide |

| Parent Ion Pattern | Triplet (1:2:1) m/z 305, 307, 309 | Doublet (1:1) m/z 227, 229 | Singlet m/z 149 |

| Primary Fragment | Bromotropylium m/z 169, 171 | Bromotropylium m/z 169, 171 | Tropylium m/z 91 |

| Secondary Fragment | Bromoacetyl m/z 121, 123 | Acetyl m/z 43 | Acetyl m/z 43 |

| Diagnostic Confidence | High (Pattern + Mass) | Medium (Mass + Doublet) | Low (Common mass, isobaric interference likely) |

Analysis:

-

Alternative 2 (Non-halogenated) yields a generic tropylium ion at m/z 91, which is common to thousands of aromatic compounds. It lacks specificity.

-

Alternative 1 (Monobromo) improves specificity with the m/z 169/171 doublet but loses the diagnostic information regarding the acetyl chain (m/z 43 is non-specific).

-

Target (Dibromo) provides specific "tags" on both sides of the amide bond (m/z 169/171 and m/z 121/123), allowing for complete structural verification.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the logical flow of fragmentation for the protonated parent ion

Caption: Fragmentation logic of 2-Bromo-N-(4-bromobenzyl)acetamide showing the three primary ion clusters derived from the parent triplet.

Experimental Protocol: LC-MS Identification

To replicate these results and verify the compound's identity in a reaction mixture, follow this self-validating protocol.

Reagents & Preparation[7][8]

-

Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.

-

Concentration: Prepare a 10 µg/mL solution. High concentrations may lead to dimerization

, complicating the isotopic pattern.

Instrument Conditions (ESI-Q-TOF or Triple Quad)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20–40 V (Adjust to maximize the parent ion m/z 307).

-

Collision Energy (CID):

-

Low (10 eV): Retains Parent Ion (m/z 305/307/309).

-

Medium (25 eV): Promotes Benzylic Cleavage (Generates m/z 169/171).

-

High (40+ eV): Fragments the aromatic ring (Generates m/z 90, 89, 63).

-

Validation Steps

-

Inject Sample: Acquire full scan MS (m/z 50–500).

-

Check Isotope Pattern: Zoom into m/z 300–315. Confirm the 1:2:1 ratio at 305, 307, 309.

-

Pass Criteria: The central peak (307) must be approximately double the intensity of the flanking peaks.

-

-

MS/MS Confirmation: Select m/z 307 as the precursor.

-

Look for the daughter ion at m/z 169 (or 171).

-

Look for the daughter ion at m/z 121 (or 123).

-

Note: If m/z 91 (tropylium) is the only major peak, the sample may be debrominated (degraded).

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-(4-bromophenyl)acetamide. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Used as a reference for monobromo-acetamide fragmentation behavior).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for characteristic fragmentation of alpha-halo carbonyls).[5]

-

PubChem. (2024). Compound Summary for N-benzylacetamide. National Library of Medicine. Available at: [Link] (Baseline data for non-halogenated analog comparison).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 4. Acetamide, N-(4-bromophenyl)-2-bromo- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Comparison Guide: 2-Bromo vs. 2-Chloro-N-(4-bromobenzyl)acetamide

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and chemical probes, the choice between an

This guide compares 2-Bromo-N-(4-bromobenzyl)acetamide (Molecule A) and 2-Chloro-N-(4-bromobenzyl)acetamide (Molecule B). While both share the same N-(4-bromobenzyl) recognition scaffold, their electrophilic reactivities differ by orders of magnitude.

-

2-Bromo Derivative: Highly reactive promiscuous electrophile. Best suited as a synthetic intermediate or for initial fragment screening (detecting weak affinity). High risk of off-target toxicity and metabolic instability.

-

2-Chloro Derivative: Tunable, moderately reactive electrophile. The industry standard for covalent drugs (e.g., ibrutinib, afatinib). Requires precise non-covalent binding to position the warhead for reaction, ensuring high selectivity.

Chemical Properties & Structural Analysis[1]

The core difference lies in the carbon-halogen (

Table 1: Physicochemical Comparison

| Feature | 2-Bromo-N-(4-bromobenzyl)acetamide | 2-Chloro-N-(4-bromobenzyl)acetamide |

| Leaving Group | Bromide ( | Chloride ( |

| Leaving Group | -9 ( | -7 ( |

| C-X Bond Length | ~1.94 Å (Longer, weaker) | ~1.77 Å (Shorter, stronger) |

| C-X Bond Dissociation Energy | ~66 kcal/mol | ~81 kcal/mol |

| Electrophilicity (Hard/Soft) | Softer electrophile | Harder electrophile |

| Primary Reactivity Mode | Rapid non-specific alkylation | Proximity-driven specific alkylation |

Scientific Insight: The C-Br bond is significantly weaker and longer than the C-Cl bond. Consequently, the transition state for displacing bromide is lower in energy, leading to faster reaction rates (

Reactivity Profile & Mechanism[2]

Mechanistic Pathway ( )

Both molecules react primarily via an

Diagram 1: Cysteine Alkylation Mechanism

Caption: The

Kinetic Selectivity

-

Bromo-Analogs: Often react with solvent-exposed cysteines regardless of specific binding. They are "intrinsic reactivity" driven.

-

Chloro-Analogs: Often require the scaffold (in this case, the 4-bromobenzyl group) to bind non-covalently first (

), positioning the warhead in close proximity to the target cysteine. This "proximity effect" raises the effective local concentration, allowing the reaction to proceed. They are "binding affinity" driven.

Experimental Protocols

To validate the reactivity difference, we utilize a kinetic glutathione (GSH) assay.[2] This is the industry standard for assessing intrinsic electrophilicity.

Protocol A: Comparative GSH Reactivity Assay (NMR Method)

Objective: Determine the second-order rate constant (

Materials:

-

Compounds: 2-Bromo and 2-Chloro-N-(4-bromobenzyl)acetamide (10 mM DMSO stock).

-

Nucleophile: L-Glutathione, reduced (GSH).

-

Internal Standard: 1,3,5-Trimethoxybenzene.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, deuterated (

).

Workflow:

-

Preparation: Dissolve GSH (20 mM) in PBS-

. -

Mixing: In an NMR tube, mix the test compound (1 mM final) with the internal standard.

-

Initiation: Add GSH solution (10 mM final, 10-fold excess) to initiate the reaction. Time

. -

Monitoring: Acquire

-NMR spectra every 5 minutes for 2 hours (Bromo) or every 30 minutes for 12 hours (Chloro). -

Quantification: Monitor the disappearance of the

-proton signal (singlet at ~4.0 ppm for Cl, ~3.8 ppm for Br) relative to the internal standard. -

Calculation: Plot

vs. time. The slope is

Expected Results:

-

Bromo-derivative:

minutes. Rapid consumption. -

Chloro-derivative:

hours (potentially stable for days depending on pH).

Decision Guide: When to Use Which?

The choice of halogen is not arbitrary; it is a strategic decision in the drug discovery pipeline.

Diagram 2: Warhead Selection Workflow

Caption: Strategic workflow for selecting between Bromo and Chloro warheads based on development stage and binding affinity.

Application Notes

-

Synthesis: Both are synthesized by reacting 4-bromobenzylamine with either bromoacetyl bromide or chloroacetyl chloride in the presence of a base (e.g., TEA or DIPEA) in DCM at 0°C.

-

Note: The Bromo-derivative is light-sensitive and should be stored in amber vials.

-

-

Metabolic Stability: The 2-Chloro derivative is significantly more stable in plasma. The 2-Bromo derivative is prone to rapid hydrolysis and reaction with plasma proteins (albumin), leading to poor bioavailability.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4] Nature Reviews Drug Discovery, 10, 307–317. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

BenchChem. (2025).[1][5] "Reactivity Comparison: Bromo- vs. Chloro-Substituents in Cross-Coupling and Alkylation." BenchChem Technical Guides. Link

-

Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent probes in drug discovery and chemical biology."[6] Journal of Medicinal Chemistry, 59(13), 5911-5929. Link

-

Gampe, C., et al. (2022). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules, 27(21), 7629. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Melting Point Determination of Novel Brominated Acetamides

Introduction: The Critical Role of Melting Point in Novel Compound Characterization

In the realm of drug discovery and synthetic chemistry, the synthesis of a novel molecule is but the first step. Rigorous characterization is paramount to confirm its identity, purity, and suitability for further study. Among the fundamental techniques for characterizing a crystalline solid, melting point determination stands as a rapid, reliable, and indispensable tool.[1][2] For a newly synthesized compound, such as 2-Bromo-N-(4-bromobenzyl)acetamide , which is not extensively documented in publicly available literature, establishing a sharp and reproducible melting range is the primary indicator of successful synthesis and purification.

The melting point is not merely a physical constant; it is a sentinel of purity.[2] A pure crystalline solid typically melts over a narrow range of 1-2°C.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range—a phenomenon rooted in the colligative properties of matter. For researchers in drug development, an accurate melting point is critical for quality control, stability testing, and ensuring batch-to-batch consistency of an active pharmaceutical ingredient (API).[1][2]

This guide provides a comprehensive framework for determining the melting point of a novel compound like 2-Bromo-N-(4-bromobenzyl)acetamide. We will discuss the selection of appropriate comparative compounds, outline an authoritative experimental protocol grounded in United States Pharmacopeia (USP) standards, and explain the scientific rationale behind each critical step.

Comparative Analysis: Structurally Related Compounds

To establish an expected melting point range for a novel compound, it is instructive to analyze the melting points of structurally similar molecules. The interplay of molecular weight, intermolecular forces (such as hydrogen bonding and van der Waals forces), and molecular symmetry dictates the energy required to transition from a solid lattice to a liquid state. For 2-Bromo-N-(4-bromobenzyl)acetamide, we have selected several analogs for comparison.

| Compound Name | Structure | Melting Point (°C) | Rationale for Comparison |

| 2-Bromo-N-(4-bromophenyl)acetamide | Br-CH₂-CO-NH-Ph-Br | Not available in cited literature, but a crystallographic study exists.[3][4][5][6] | The closest structural analog, differing only by the absence of the methylene (-CH₂-) bridge. |

| N-(4-Bromobenzyl)acetamide | CH₃-CO-NH-CH₂-Ph-Br | No data found. | Lacks the α-bromo substitution on the acetyl group, highlighting the effect of this electronegative atom. |

| N-benzyl-2-bromoacetamide | Br-CH₂-CO-NH-CH₂-Ph | 95.7 °C[7] | Removes the bromine from the phenyl ring, isolating the impact of the benzyl group. |

| 4'-Bromoacetanilide | CH₃-CO-NH-Ph-Br | 165-171 °C[8][9][10] | A common reagent, it shows the effect of removing both the α-bromo and the benzyl methylene group. |

| 2-Bromoacetamide | Br-CH₂-CO-NH₂ | 87-91 °C[11][12][13] | The parent amide without any benzyl or phenyl substitution, providing a baseline. |

Experimental Protocol: Melting Point Determination via Capillary Method (USP <741> Compliant)

This protocol describes the use of a modern digital melting point apparatus, which is standard in contemporary research laboratories, following the principles outlined in USP General Chapter <741> for a Class Ia substance.[14][15][16]

Pillar of Trustworthiness: Instrument Calibration

Before any measurement, the accuracy of the apparatus must be verified. This is a non-negotiable step for data integrity.

-

Select Standards: Choose at least two USP-traceable melting point reference standards that bracket the expected melting range of the sample.[14][17] For compounds like those in our table, appropriate standards might include Benzophenone (~48°C), Vanillin (~82°C), and Caffeine (~236°C).

-

Perform Calibration Check: Determine the melting point of each standard using the same method as for the test sample. The observed melting point must fall within the certified range for each standard. If not, the instrument requires professional calibration and adjustment.[14]

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: A uniform, fine powder ensures efficient and even heat transfer throughout the sample.[1][14]

-

Procedure: Place a small amount (10-20 mg) of the dry crystalline sample of 2-Bromo-N-(4-bromobenzyl)acetamide onto a clean, dry watch glass. Using a spatula, gently crush the sample into a fine, homogeneous powder.

-

-

Capillary Tube Loading:

-

Rationale: A properly packed column of 2.5-3.5 mm ensures a clear and observable melting event without excessive thermal lag.[14]

-

Procedure: Invert a capillary tube (specified as 0.8-1.2 mm internal diameter) and press the open end into the powdered sample until a small amount enters the tube.[15] Gently tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5-3.5 mm is achieved.

-

-

Setting the Apparatus:

-

Rationale: A rapid initial heating saves time, while a slow ramp rate (1°C/minute) near the melting point is crucial for thermal equilibrium between the heating block, thermometer, and sample, ensuring high accuracy.[14]

-

Procedure:

-

Set the Start Temperature to approximately 10°C below the lowest expected melting point from your comparative analysis (e.g., start at ~75°C).

-

Set the Ramp Rate to a standard 1°C per minute.

-

Set the Stop Temperature well above the highest expected melting point (e.g., 200°C).

-

-

-

Measurement and Observation:

-

Rationale: The USP defines the melting range from the point of initial collapse/shrinking (onset point) to the point where no solid is visible (clear point).[14] This provides a complete picture of the phase transition.

-

Procedure: Insert the loaded capillary tube into the heating block of the apparatus. Initiate the heating program. Observe the sample through the magnified viewing port.

-

Record T1 (Onset): The temperature at which the column first shows signs of melting, such as collapsing, shrinking, or the appearance of liquid.

-

Record T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a completely clear liquid.

-

-

-

Reporting:

-

Procedure: Report the result as a melting range from T1 to T2. For a pure sample, this range should be narrow (e.g., "Melting Range: 155.5 - 156.5 °C"). A broad range (>3°C) may indicate the presence of impurities. Perform the determination in triplicate to ensure reproducibility.

-

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol, from initial preparation to the final, validated result.

Caption: Experimental Workflow for USP-Compliant Melting Point Determination.

Conclusion

The determination of a melting point is a foundational technique in chemical and pharmaceutical sciences. For a novel substance like 2-Bromo-N-(4-bromobenzyl)acetamide, where literature values are not established, a meticulously executed melting point determination is the first step in its formal characterization. By adhering to authoritative protocols such as USP <741>, ensuring rigorous instrument calibration, and understanding the behavior of structurally related compounds, researchers can generate trustworthy and reproducible data. A sharp, consistent melting range provides strong evidence of the compound's purity and identity, paving the way for its use in further research and development.

References

- Time in Singapore. Google.

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

-

General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PMC. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

4'-Bromoacetanilide. Makore Labs. [Link]

-

Acetamide, N-benzyl-2-bromo- Properties. EPA. [Link]

-

Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). Cheméo. [Link]

-

Acetamide, N-(4-bromophenyl)-. iChemical. [Link]

-

N-Bromoacetamide. Merck Index. [Link]

-

Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. PMC. [Link]

-

Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

-

N-bromoacetamide. ChemSynthesis. [Link]

-

2-Bromo-N-(4-bromo-phen-yl)acetamide. PubMed. [Link]

-

(PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

-

4-Bromoacetanilide. ChemSynthesis. [Link]

-

(PDF) 2-Bromo-N-(4-Bromophenyl)acetamide - Acta. Amanote Research. [Link]

-

4'-Bromoacetanilide. PubChem. [Link]

-

3-Quinolinecarboxylic acid... CAS Common Chemistry. [Link]

-

CYCLOPENTANE. Burdick & Jackson. [Link]

-

5H-Cyclopenta[h]quinazoline... PubChem. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-(4-bromo-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4 [smolecule.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. makorelabs.com [makorelabs.com]

- 9. 4'-Bromoacetanilide | 103-88-8 [amp.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 683-57-8 CAS MSDS (2-BROMOACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 291100250 [thermofisher.com]

- 13. 2-Bromoacetamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. thinksrs.com [thinksrs.com]

- 15. uspbpep.com [uspbpep.com]

- 16. scribd.com [scribd.com]

- 17. chemrxiv.org [chemrxiv.org]

Personal protective equipment for handling 2-Bromo-n-(4-bromobenzyl)acetamide

Part 1: Executive Safety Strategy

Compound Classification: 2-Bromo-N-(4-bromobenzyl)acetamide Primary Hazard Class: Potent Alkylating Agent & Lachrymator Operational Status: High Caution / Fume Hood Mandatory [1]

This guide defines the operational safety architecture for handling 2-Bromo-N-(4-bromobenzyl)acetamide. As an

The Core Directive: Treat this compound not just as an irritant, but as a "silent" sensitizer. All protocols below are designed to prevent any molecular contact with skin or respiratory, mucosa.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This matrix replaces standard "lab coat and glasses" protocols with a barrier-defense strategy.

| Protection Zone | Required Equipment | Technical Justification (The "Why") |

| Hand Protection (Primary) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Silver Shield® (Laminate) | |

| Eye & Face | Chemical Splash Goggles (Unvented or Indirect Vent)Optional: Face Shield | Safety glasses are insufficient. Vapors or dusts are lachrymatory; direct contact can cause corneal opacity. A face shield is required if handling >500 mg or liquids. |

| Respiratory | Engineering Control First: Fume Hood.Backup: Full-face respirator with P100/OV cartridges.[1] | Dusts are highly irritating to the upper respiratory tract. N95 masks offer no protection against potential organic vapors if the compound sublimates or is in solution. |

| Body Defense | Tyvek® Lab Coat (or chemical-resistant apron) over cotton lab coat.[1] | Cotton absorbs and holds alkylating agents against the skin. Tyvek provides a non-porous splash barrier. |

| Footwear | Closed-toe, leather/synthetic non-porous shoes.[1] | Canvas sneakers allow rapid permeation of spilled solids/solutions. |

Part 3: Visualization of Safety Logic

Figure 1: PPE Donning & Risk Assessment Logic

This decision tree ensures the researcher assesses the state of the matter (Solid vs. Solution) before selecting the final PPE tier.

Caption: Figure 1. PPE selection logic based on physical state and concentration risks.

Part 4: Operational Handling Protocol

This protocol uses a Self-Validating System : Each step includes a "Check" to confirm safety before proceeding.

Phase 1: Preparation & Weighing

-

The "Red Zone" Setup: Designate a specific area in the fume hood for this compound. Lay down a disposable absorbent pad (bench coat) to capture invisible dusts.

-

Validation: Is the sash at the certified working height?

-

-

Anti-Static Measures: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent "jumping" during weighing.

-

Weighing Technique:

-

Do not weigh on an open bench.

-

Tare the vial inside the hood.

-

Transfer solid using a disposable spatula.

-

Cap the vial before removing it from the hood.

-

Validation: Wipe the exterior of the vial with a Kimwipe dampened in acetone/methanol inside the hood before removal.

-

Phase 2: Reaction & Quenching[1]

-

Solvent Choice: Dissolve the solid immediately upon weighing to reduce inhalation risk.

-

Cannula Transfer: For large scale (>1g), transfer solutions via cannula or syringe to avoid pouring.

-

Decontamination (The "Kill" Step):

-

Have a "Quench Bath" ready: A beaker containing 10% aqueous Sodium Thiosulfate or 1M NaOH .

-

Mechanism: Thiosulfate acts as a sulfur nucleophile, displacing the bromide and destroying the alkylating potential.

-

Protocol: Dip all spatulas, needles, and empty vials into this bath immediately after use.

-

Phase 3: Waste Disposal Strategy

| Waste Stream | Handling Procedure |

| Solid Waste | Contaminated gloves, bench coats, and paper towels must be double-bagged in a sealed "Hazardous Solid" bag.[1] Label as "Toxic/Sensitizer". |

| Liquid Waste | Do NOT mix with acidic waste (potential HBr gas evolution). Segregate into "Halogenated Organic Waste". |

| Quenched Waste | Solutions treated with thiosulfate should be checked for pH (neutral) before disposal into halogenated waste. |

Part 5: Emergency Response & Decontamination

Figure 2: Emergency Response Workflow

This diagram outlines the immediate actions for exposure or spills.

Caption: Figure 2. Emergency response logic. Note the prohibition of alcohol for skin washing.[1]

Critical Medical Note: If skin exposure occurs, do not use ethanol or acetone to wash the skin. Organic solvents increase the permeability of the skin, driving the alkylating agent deeper into the tissue. Use copious amounts of soap and water only.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69632, 2-Bromoacetamide (Analogous Hazard Class). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.